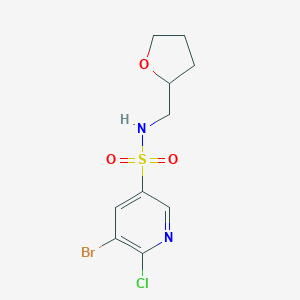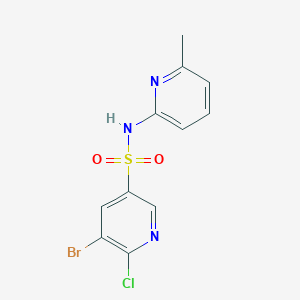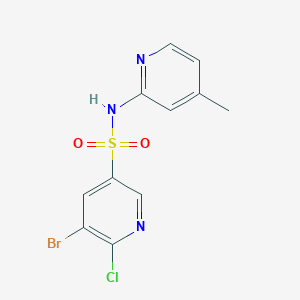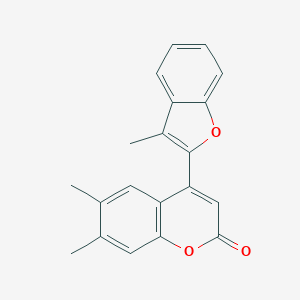
6,7-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one, also known as DMC, is a chemical compound that belongs to the family of flavonoids. DMC has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.
Mecanismo De Acción
The mechanism of action of 6,7-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one is not yet fully understood. However, studies have suggested that 6,7-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one exerts its anti-cancer activity through multiple pathways, including the inhibition of cell cycle progression, induction of apoptosis, and suppression of angiogenesis. 6,7-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one has also been found to modulate various signaling pathways, including the PI3K/Akt and MAPK pathways.
Biochemical and Physiological Effects:
6,7-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one has been found to exhibit various biochemical and physiological effects. Studies have shown that 6,7-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one exhibits potent anti-inflammatory and antioxidant properties. 6,7-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one has been found to reduce the production of pro-inflammatory cytokines and inhibit oxidative stress in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 6,7-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one in lab experiments is its low toxicity and high selectivity towards cancer cells. 6,7-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one has been found to exhibit minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using 6,7-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 6,7-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one. One of the most promising directions is the development of 6,7-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one-based cancer therapies. Studies have shown that 6,7-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one exhibits potent anti-cancer activity, and further research is required to determine its efficacy in clinical trials. Another future direction is the investigation of 6,7-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one's potential as an anti-inflammatory and antioxidant agent. Studies have shown that 6,7-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one exhibits potent anti-inflammatory and antioxidant properties, and further research is required to determine its potential as a therapeutic agent for various inflammatory and oxidative stress-related diseases.
Métodos De Síntesis
The synthesis of 6,7-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one can be achieved through several methods. One of the most commonly used methods is the reaction of 3-methyl-1-benzofuran-2-carboxylic acid with 2,3-dimethyl-1,4-naphthoquinone in the presence of a catalyst. This reaction results in the formation of 6,7-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one, which can be further purified using column chromatography.
Aplicaciones Científicas De Investigación
6,7-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one has been extensively studied for its various biological activities. One of the most significant applications of 6,7-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one is in the field of cancer research. Studies have shown that 6,7-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and prostate cancer. 6,7-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
Propiedades
IUPAC Name |
6,7-dimethyl-4-(3-methyl-1-benzofuran-2-yl)chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c1-11-8-15-16(10-19(21)22-18(15)9-12(11)2)20-13(3)14-6-4-5-7-17(14)23-20/h4-10H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORSZFHJMUAKBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

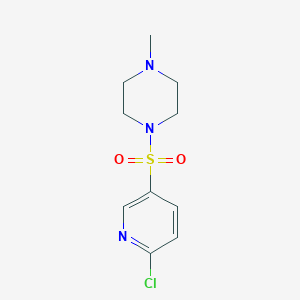

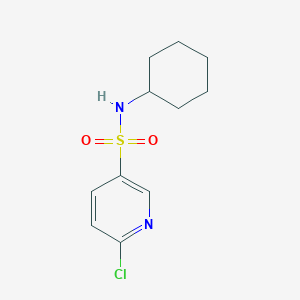

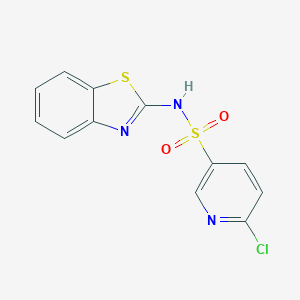
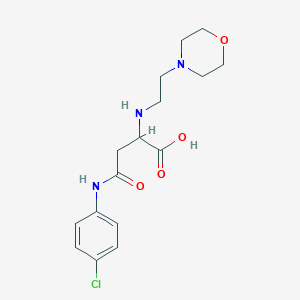
![2-{4-[(6-Chloro-3-pyridinyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B385374.png)
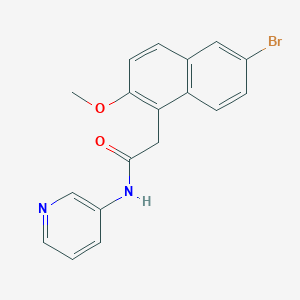
![1,4-Bis[(6-chloropyridin-3-yl)sulfonyl]piperazine](/img/structure/B385376.png)

